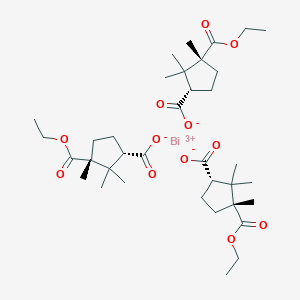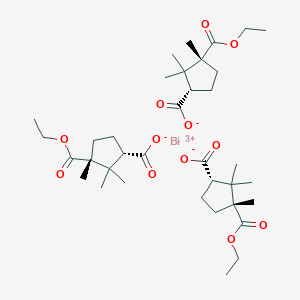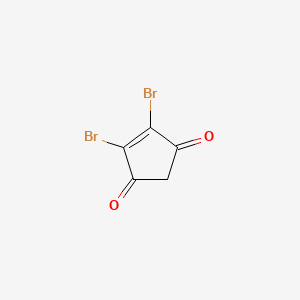
2H-1,2,4-Benzothiadiazine-3-acetic acid, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(methoxycarbonyl)-, methyl ester, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Benzothiadiazine-3-acetic acid, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(methoxycarbonyl)-, methyl ester, 1,1-dioxide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzothiadiazine ring system, making it a subject of interest in medicinal chemistry and other research areas .
Métodos De Preparación
The synthesis of 2H-1,2,4-Benzothiadiazine-3-acetic acid, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(methoxycarbonyl)-, methyl ester, 1,1-dioxide involves several steps. One common synthetic route includes the reaction of 6,7-dichloro-2-hydroxy-3,4-dihydro-2H-1,2,4-benzothiadiazine with acetic acid and methanol under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow reactors .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the benzothiadiazine ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2H-1,2,4-Benzothiadiazine-3-acetic acid, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(methoxycarbonyl)-, methyl ester, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities and triggering various biochemical pathways. The exact pathways depend on the biological context and the specific target molecules involved .
Comparación Con Compuestos Similares
Compared to other benzothiadiazine derivatives, 2H-1,2,4-Benzothiadiazine-3-acetic acid, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(methoxycarbonyl)-, methyl ester, 1,1-dioxide stands out due to its unique substitution pattern and functional groups. Similar compounds include:
- 2H-1,2,4-Benzothiadiazine-3-acetic acid derivatives with different halogen substitutions.
- Benzothiadiazine compounds with varying ester groups.
- Other heterocyclic compounds with similar ring structures .
These comparisons highlight the distinct chemical and biological properties of the compound, making it a valuable subject for further research and development.
Propiedades
Número CAS |
36110-11-9 |
|---|---|
Fórmula molecular |
C12H12Cl2N2O7S |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
methyl 6,7-dichloro-2-hydroxy-3-(2-methoxy-2-oxoethyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate |
InChI |
InChI=1S/C12H12Cl2N2O7S/c1-22-10(17)5-12(11(18)23-2)15-8-3-6(13)7(14)4-9(8)24(20,21)16(12)19/h3-4,15,19H,5H2,1-2H3 |
Clave InChI |
HXJIDAFJSVKUFH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(NC2=CC(=C(C=C2S(=O)(=O)N1O)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)





![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
